Morin hydrate

Overview

Description

Morin hydrate is a bioflavonoid mainly obtained from fruits, stem, and leaves of Moraceae family members’ plants . It is a yellowish pigment and a fluorescent indicator . It has been shown to protect cells against oxygen radical damage .

Synthesis Analysis

This compound has been encapsulated into solid lipid nanoparticles to overcome the issues of its poor aqueous solubility and low oral bioavailability . It has also been loaded into microemulsion for the management of Alzheimer’s diseases .Molecular Structure Analysis

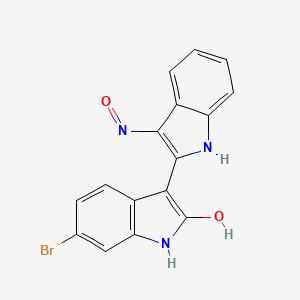

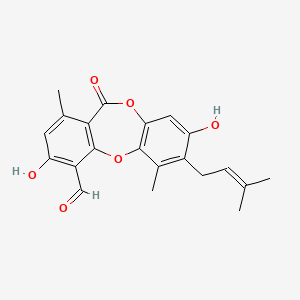

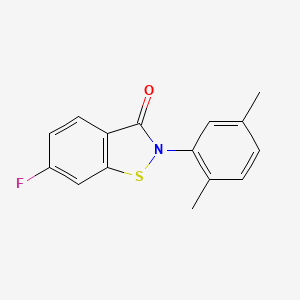

The molecular structure of this compound can be found in various scientific diagrams .Chemical Reactions Analysis

This compound has been investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a murine macrophage cell line . It has also been studied in different physiological media .Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.25 g/mol . Its solubility and degradation kinetics in different physiological media have been investigated . It is a yellowish pigment and a fluorescent indicator .Scientific Research Applications

Antimicrobial and Therapeutic Effects Morin hydrate has been studied for its ability to inhibit the haemolytic activity of α-hemolysin, a toxin important in the pathogenesis of Staphylococcus aureus. This finding suggests its potential use in treating bacterial infections such as Staphylococcus aureus pneumonia (Wang et al., 2015).

Immunomodulatory Activities Research indicates that this compound can augment the phagocytic mechanism and inhibit lipopolysaccharide-induced autophagic signaling in murine macrophages. This demonstrates its potential as an immunomodulator, particularly in inflammation-related diseases (Jakhar et al., 2014).

Pro-ecological Antioxidant and Pigment for Polymers this compound has been incorporated into polymers like ethylene-octene rubbers, showcasing its ability as a natural antioxidant and pigment. This highlights its use in creating pro-ecological materials (Masek et al., 2013).

Biological and Pharmacological Potential this compound exhibits a range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This suggests its potential as a dietary agent for health expansion and drug development (Rajput et al., 2021).

Inhibition of Amyloid Fibrillation The compound has been shown to inhibit amyloid fibrillation of human insulin, suggesting its therapeutic potential in conditions related to amyloid fibril formation, such as Alzheimer's disease (Patel et al., 2018).

Cardiovascular Protection this compound has shown potential in minimizing the free-radicals-mediated damage to cardiovascular cells caused by anti-tumor drugs, indicating its use in reducing the side effects of certain chemotherapies (Kok et al., 2000).

Platelet Activation and Arterial Thrombosis The flavonoid inhibits platelet activation and thrombosis through modulation of specific cell signaling pathways, suggesting its application in preventing thromboembolic disorders (Hsiaet al., 2018)

Solubility and Thermodynamic Functions Studies on the solubility and thermodynamic functions of this compound in different solvents provide essential data for its formulation and application in pharmaceuticals (Yazdanshenas & Gharib, 2017).

Inhibition of Platelet Activation and Clot Retraction this compound has been found to inhibit platelet activation and clot retraction by regulating specific cellular components and signaling pathways, which could be beneficial in the treatment of platelet-activation-related diseases (Nam et al., 2019).

Neural Stem Cell Support and Auditory Protection Research has demonstrated that this compound promotes the survival and differentiation of neural stem cells in the inner ear and protects against neuronal hearing loss, indicating its potential in treating auditory impairments (He et al., 2016).

Ophthalmic Protection The compound has shown effectiveness in protecting the rabbit cornea from oxidative injury, suggesting its use in corneal preservation and transplantation (Oh et al., 2002).

Anti-metastatic Potential in Cancer this compound has been identified to inhibit metastatic potential in human breast cancer cells, indicating its therapeutic potential in cancer treatment (Lee et al., 2020).

Solid Lipid Nanoparticles for Drug Delivery The encapsulation of this compound in solid lipid nanoparticles highlights its potential in enhancing the bioavailability of drugs and overcoming barriers like the blood-brain barrier (Karamchedu et al., 2020).

Osteoarthritis Treatment this compound has shown promise in treating osteoarthritis when administered locally in animal models, providing evidence for its use in joint health (Abdelhameed et al., 2020).

Neuroprotective and Anti-stress Effects Studies have revealed the neuroprotective and anti-stress effects of this compound in animal models,suggesting its potential in alleviating stress-induced behavioral and biochemical disturbances (Akinluyi et al., 2022); (Olonode et al., 2018).

Mechanism of Action

Target of Action

Morin hydrate, a flavonoid compound, has been found to interact with various cellular targets. Its primary targets include key proteins in signaling pathways such as Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-қB), Mitogen-activated protein kinase (MAPK), Janus kinases/ Signal transducer and activator of transcription proteins (JAKs/STATs), Kelch-like ECH-associated protein1/Nuclear erythroid-2-related factor (Keap1/Nrf2), and Wnt/β-catenin . These targets play crucial roles in cellular processes like apoptosis, autophagy, inflammation, and more .

Mode of Action

This compound exerts its effects by modulating these signaling pathways. For instance, it has been shown to inhibit the NF-қB pathway, which plays a key role in inflammation and immune responses . It also affects the MAPK pathway, which is involved in cellular processes such as growth, differentiation, and stress responses . Furthermore, it influences the Keap1/Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound are numerous and interconnected. It has been shown to play a crucial role in apoptosis, autophagy, inflammation, and other signaling pathways . For example, it can induce apoptosis (programmed cell death) via the intrinsic apoptosis pathway, which involves lowering of the mitochondria membrane potential and altering of pro- and anti-apoptotic proteins . It also modulates autophagy, a process that maintains cellular homeostasis by removing unnecessary or dysfunctional components .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple targets and pathways. It has been found to exhibit a wide range of therapeutic effects against metabolic diseases, cardiovascular diseases, neurological diseases, liver injury, neuro-inflammatory disorders, nephrotoxicity, diabetes, gastritis, myocardial infarction, and cancer . These effects are largely due to its ability to modulate various cellular signaling pathways and exert antioxidant, anti-inflammatory, and other beneficial effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability can vary significantly in different biological media and storage conditions . Moreover, the presence of other substances, such as pollutants like Di- (2-ethylhexyl) phthalate acid (DEHP), can affect the compound’s action. For example, this compound has been shown to ameliorate DEHP-induced liver toxicity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBTSPIIFYCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

654055-01-3 | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676670.png)

![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)

![2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B1676675.png)

![5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B1676676.png)